molecular formula C18H18N2O3 B2541600 phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 941993-00-6

phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2541600
CAS No.: 941993-00-6
M. Wt: 310.353
InChI Key: SEBRJTBKOMSDEJ-UHFFFAOYSA-N
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Description

Phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic carbamate derivative characterized by a phenyl carbamate group attached to a substituted aromatic ring. Carbamates are widely studied for their biological activities, including enzyme inhibition and pharmacological properties. Structural determination of such compounds often relies on crystallographic methods like those implemented in the SHELX software suite .

Properties

IUPAC Name

phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-12-14(9-10-16(13)20-11-5-8-17(20)21)19-18(22)23-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBRJTBKOMSDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with phenyl chloroformate under basic conditions to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct information on phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate, a comparison can be inferred using structural analogs. For instance, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from ) shares some features with carbamate derivatives, such as aromatic rings and heteroatom substitutions. Below is a detailed analysis of key differences and similarities:

Structural and Functional Group Comparisons

Feature This compound 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
Core Structure Phenyl carbamate linked to a substituted phenyl ring Pyrazole ring with trifluoromethyl and aldehyde substituents
Key Functional Groups Carbamate (O=C-O-N), pyrrolidinone Sulfanyl (S-), trifluoromethyl (CF₃), aldehyde (CHO)
Aromatic Substitutions 3-Methyl, 4-(2-oxopyrrolidin-1-yl) on phenyl ring 3-Chlorophenylsulfanyl on pyrazole
Electron-Withdrawing Groups None explicitly noted Trifluoromethyl (strong electron-withdrawing)
Potential Reactivity Carbamate hydrolysis, hydrogen bonding via pyrrolidinone Aldehyde oxidation, sulfanyl group participation in redox reactions

Hypothetical Property Differences

Solubility: The pyrrolidinone group in the target compound may enhance water solubility compared to the trifluoromethyl and sulfanyl groups in the pyrazole analog, which are typically hydrophobic .

Bioactivity : Carbamates are often protease inhibitors, while pyrazole derivatives (e.g., ’s compound) are associated with antifungal or anti-inflammatory activities.

Stability : The electron-withdrawing trifluoromethyl group in the pyrazole compound may increase metabolic stability compared to the carbamate’s hydrolytic susceptibility.

Research Findings and Limitations

The absence of direct experimental data in the provided evidence precludes a rigorous comparison. However, crystallographic tools like SHELX could elucidate bond angles and torsional conformations for both compounds. For example, the pyrazole derivative in exhibits specific bond angles (e.g., N2—C2—C1 at ~120°) and torsional features (e.g., C4—N1—N2—C2 dihedral angles), which influence molecular packing and reactivity .

Biological Activity

Phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C17H16N2O3
  • CAS Number: Not available

The compound features a carbamate functional group linked to a phenyl ring, which is further substituted with a pyrrolidinone moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound exhibits inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are enzymes involved in the degradation of extracellular matrix components and play critical roles in various physiological and pathological processes, including cancer metastasis.

  • Inhibition of MMPs:
    • The compound has been shown to selectively inhibit MMP-2 while sparing other MMPs such as MMP-9 and MMP-14. This selectivity is crucial for therapeutic applications where modulation of tissue remodeling is desired without affecting other MMP functions .

In Vitro Studies

In vitro assays have demonstrated that this compound has potent inhibitory effects on MMP-2 activity. The structure-activity relationship (SAR) studies indicate that modifications at the para-position of the phenyl ring can enhance inhibitory potency against MMP-2, making it a promising candidate for further development .

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound can cross the blood-brain barrier (BBB), which is a significant advantage for treating central nervous system disorders. Its metabolic stability has been assessed, showing a favorable half-life that supports its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

  • Cancer Metastasis:
    • A study highlighted its role in inhibiting MMP-2, which is associated with tumor invasion and metastasis. The ability to selectively inhibit this enzyme could provide a new avenue for treating brain metastases in cancer patients .
  • Neuroprotection:
    • Due to its capacity to penetrate the BBB, there is potential for its use in neuroprotective strategies against neurodegenerative diseases where matrix remodeling plays a role .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameSelectivity for MMPsBlood-Brain Barrier PenetrationTherapeutic Applications
This compoundHigh (MMP-2)YesCancer metastasis, neuroprotection
O-phenyl carbamate derivativesModerate (MMPs)VariableCancer treatment
Urea derivativesLow (MMP selectivity)YesGeneral anti-cancer

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